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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals utilizing JNJ-38877618, a potent and selective MET kinase inhibitor. This

resource provides frequently asked questions (FAQs), troubleshooting guides, detailed

experimental protocols, and key quantitative data to facilitate the effective design and execution

of experiments aimed at optimizing treatment duration and overall efficacy.

I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the general properties, handling, and

experimental design considerations for JNJ-38877618.

General Properties and Handling

Q1: What is the mechanism of action of JNJ-38877618? A1: JNJ-38877618, also known as

OMO-1, is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the MET

(c-Met) receptor tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor by binding to

the kinase domain of both wild-type and certain mutant forms of MET, which in turn blocks its

autophosphorylation and the activation of downstream signaling pathways.[3]

Q2: What is the recommended solvent for preparing JNJ-38877618 for in vitro experiments?

A2: For in vitro studies, JNJ-38877618 should be dissolved in dimethyl sulfoxide (DMSO) to

create a concentrated stock solution.[2] It is advisable to use fresh, anhydrous DMSO, as the

compound's solubility may be compromised by moisture.[4]
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Q3: How should I store JNJ-38877618 stock solutions? A3: Stock solutions of JNJ-38877618
in DMSO should be stored at -20°C or -80°C to ensure long-term stability. To prevent

degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution

into smaller, single-use volumes.

Experimental Design

Q4: What is a suitable starting concentration range for JNJ-38877618 in cell-based assays?

A4: Given its low nanomolar IC50 values against MET kinase, a starting concentration range of

1 nM to 1 µM is generally appropriate for most cell-based assays. A comprehensive dose-

response experiment is essential to determine the optimal concentration for your specific cell

line and experimental conditions.

Q5: What is the recommended treatment duration to observe an effect with JNJ-38877618?

A5: The optimal treatment duration is contingent on the biological question and the specific

assay being conducted. For analyzing signaling pathway modulation (e.g., Western blotting for

phospho-MET), a short treatment duration of 1 to 6 hours is often sufficient. For assays

measuring cell viability or proliferation, a longer treatment period of 24 to 72 hours is typically

necessary. It is highly recommended to perform time-course experiments to establish the

optimal endpoint for your study.

Q6: What are the known mechanisms of resistance to JNJ-38877618? A6: While specific

resistance mechanisms to JNJ-38877618 are not yet extensively documented in publicly

available literature, general resistance to MET inhibitors can emerge through on-target

secondary mutations within the MET kinase domain or through the activation of alternative

"bypass" signaling pathways, such as the EGFR or KRAS pathways.

II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments

with JNJ-38877618.

Poor Compound Solubility in Aqueous Media

Issue: JNJ-38877618 precipitates when diluted from a DMSO stock into cell culture medium or

an aqueous buffer.
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Possible Cause Recommended Solution

High Final DMSO Concentration

Ensure the final concentration of DMSO in your

assay is below 0.5% (v/v). Higher

concentrations can be cytotoxic and can also

cause the compound to precipitate.

Low Aqueous Solubility

JNJ-38877618 has inherently low solubility in

aqueous solutions. When diluting, add the

DMSO stock to the aqueous buffer while

vortexing vigorously to promote rapid and

thorough mixing. Preparing intermediate

dilutions in serum-free medium before the final

dilution into complete medium can also be

beneficial.

pH-Dependent Solubility

The solubility of many kinase inhibitors is

influenced by pH. For biochemical assays, you

can test a range of buffer pH values to optimize

solubility. However, altering the pH of cell culture

medium is generally not recommended.

Compound Aggregation

Use a bath sonicator to treat the stock solution

for 5-10 minutes before making dilutions. This

can help to break up any aggregates that may

have formed during storage.

Inconsistent Results in Cell Viability Assays

Issue: High variability is observed between replicate wells in a cell viability assay (e.g., MTT,

CellTiter-Glo).
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Possible Cause Recommended Solution

Uneven Cell Seeding

Ensure you have a single-cell suspension and

mix the cell suspension thoroughly before and

during seeding to achieve a consistent cell

number in each well. Be mindful of the "edge

effect" in multi-well plates; it is good practice to

fill the outer wells with sterile PBS or medium

and not use them for experimental data points.

Compound Precipitation

As previously noted, precipitation can lead to

inconsistent dosing. Visually inspect your plates

under a microscope for any signs of compound

precipitation before and during the incubation

period.

Assay Interference

Some compounds can directly interfere with the

chemical reactions of viability assays. For

example, compounds with reducing or oxidizing

properties can affect tetrazolium-based assays

(e.g., MTT, MTS). Include a "no-cell" control with

the compound at its highest concentration to

assess any direct reaction with the assay

reagents.

Sub-optimal Reagent Incubation Time

The optimal incubation time for the viability

reagent can differ between cell lines. Perform a

time-course experiment to determine the linear

range of the assay for your specific cell line.

Low or No Signal in Phospho-MET Western Blot

Issue: No detectable signal for phosphorylated MET (p-MET) by Western blot, even in

untreated control cells.
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Possible Cause Recommended Solution

Low Basal p-MET Levels

Certain cell lines may exhibit low basal levels of

MET activation. To study the inhibitory effect of

JNJ-38877618 in such cases, you may need to

stimulate the cells with Hepatocyte Growth

Factor (HGF) to induce MET phosphorylation.

Phosphatase Activity

Endogenous phosphatases released during cell

lysis can dephosphorylate your target protein. It

is critical to perform all lysis steps on ice and to

use a lysis buffer that is freshly supplemented

with a cocktail of phosphatase inhibitors.

Antibody Performance

Ensure that your primary antibody is specific

and validated for the detection of phospho-MET.

Verify the recommended antibody dilution and

incubation conditions. Using a positive control

cell lysate from a cell line with known high MET

activation (e.g., EBC-1 or SNU-5) is crucial for

validating your antibody and overall protocol.

Insufficient Protein Load

Phosphorylated proteins often represent a small

fraction of the total protein pool. You may need

to load a higher amount of total protein (e.g., 30-

50 µg) onto your gel to detect a signal for the

phosphorylated target.

III. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to determine the

optimal treatment parameters for JNJ-38877618.

Protocol 1: Determining the IC50 of JNJ-38877618 using a Cell Viability Assay (MTT)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration

(IC50) of JNJ-38877618 on the viability of a cancer cell line.

Materials:
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JNJ-38877618

Anhydrous DMSO

MET-dependent cancer cell line (e.g., EBC-1, Hs746T)

Complete cell culture medium

96-well, clear-bottom cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: a. Harvest and count cells, ensuring high viability. b. Seed the cells in a 96-well

plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c.

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and

resume growth.

Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of JNJ-38877618
in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to

achieve a range of desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

Prepare a vehicle control containing the same final concentration of DMSO as the highest

drug concentration. c. After the 24-hour cell incubation, carefully aspirate the medium and

replace it with 100 µL of the medium containing the various concentrations of JNJ-38877618
or the vehicle control. d. Incubate the plate for an appropriate duration (e.g., 48-72 hours) at

37°C in a 5% CO₂ incubator.

MTT Assay: a. Following the treatment period, add 10 µL of MTT solution to each well. b.

Incubate the plate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution to each well.
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d. To ensure complete solubilization of the formazan crystals, incubate the plate overnight at

37°C in a humidified chamber.

Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate

reader. b. Subtract the average absorbance of the "no-cell" background control wells. c.

Normalize the absorbance values to the vehicle-treated control wells (which represent 100%

viability). d. Plot the percentage of cell viability against the logarithm of the JNJ-38877618
concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response --

Variable slope) to calculate the IC50 value.

Protocol 2: Analysis of MET Phosphorylation by Western Blot

This protocol provides a method to assess the inhibitory effect of JNJ-38877618 on MET

phosphorylation in a cancer cell line.

Materials:

JNJ-38877618

Anhydrous DMSO

MET-responsive cancer cell line

Complete cell culture medium

6-well cell culture plates

Hepatocyte Growth Factor (HGF) (optional, for stimulation)

Lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor

cocktails

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, and an appropriate

loading control antibody (e.g., anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to grow to 70-80%

confluency. b. If required, serum-starve the cells for 4-6 hours prior to treatment. c. Treat the

cells with a range of JNJ-38877618 concentrations or a vehicle control for the desired

duration (e.g., 1, 2, or 4 hours). d. If using HGF stimulation, add it to the culture medium for

the final 15-30 minutes of the inhibitor treatment period.

Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Lyse the

cells directly in the well with ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to

a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm)

for 15 minutes at 4°C to pellet cell debris. Collect the supernatant. e. Determine the protein

concentration of each lysate using a BCA assay.

Western Blotting: a. Normalize the protein concentrations of all samples and prepare them

with Laemmli buffer. b. Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-

PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF

membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e.

Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C

with gentle agitation. f. Wash the membrane three times for 5 minutes each with TBST. g.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature. h. Wash the membrane three times for 5 minutes each with TBST. i.

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing: a. After imaging for the phosphorylated protein, the membrane can

be stripped using a mild stripping buffer and then re-probed with an antibody against the total
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MET protein and a loading control to confirm equal protein loading across all lanes.

IV. Quantitative Data Summary
The following tables provide a summary of key in vitro potency data for JNJ-38877618 and a

related analog, JNJ-38877605, to serve as a reference for experimental design.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-38877618

Target Assay Type IC50 (nM) Reference(s)

Wild-type MET Cell-free 2 [2]

M1268T mutant MET Cell-free 3 [2]

Table 2: In Vitro Kinase Inhibitory Activity of JNJ-38877605

Target Assay Type IC50 (nM) Reference(s)

c-Met ATP-competitive 4 [3]

Table 3: In Vivo Efficacy of JNJ-38877618 (OMO-1)

Cancer Model Treatment Outcome Reference(s)

SNU-5 (MET amplified

gastric cancer)
Monotherapy

Complete inhibition of

tumor growth
[4]

U87-MG (HGF

autocrine

glioblastoma)

Monotherapy
Complete inhibition of

tumor growth
[4]

Hs746T (MET exon 14

skipping gastric

cancer)

Monotherapy
Complete inhibition of

tumor growth
[4]

HCC827 (EGFR

mutant NSCLC)

Combination with

Erlotinib

Delayed onset of

tumor recurrence
[4]
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V. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, provide visual representations of the

MET signaling pathway and a standard experimental workflow for the evaluation of JNJ-
38877618.
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Caption: Simplified MET signaling pathway and the point of inhibition by JNJ-38877618.
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Caption: A typical experimental workflow for optimizing JNJ-38877618 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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